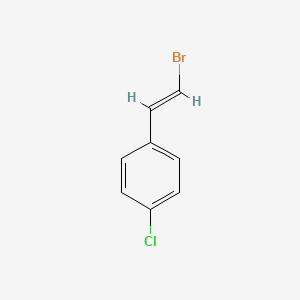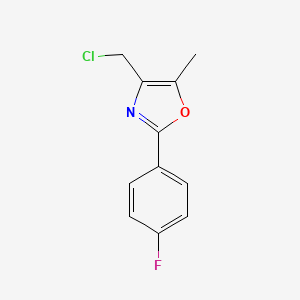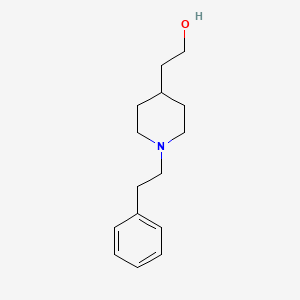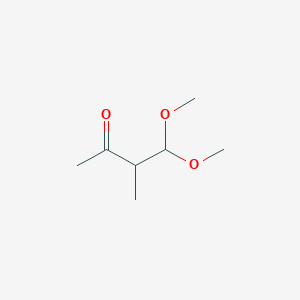
2-Bromo-1-(4-chlorophenyl)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chlorophenyl)ethylene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of ethylene, where one hydrogen atom is replaced by a bromine atom and another by a 4-chlorophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-chlorophenyl)ethylene can be synthesized through several methods. One common method involves the bromination of 1-(4-chlorophenyl)ethylene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorophenyl)ethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorophenyl)ethylene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include epoxides and ketones.
Reduction: Products include alkenes and alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorophenyl)ethylene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)ethylene involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethylene
- 2-Bromo-1-(4-methylphenyl)ethylene
- 2-Bromo-1-(4-nitrophenyl)ethylene
Comparison
Compared to its analogs, 2-Bromo-1-(4-chlorophenyl)ethylene is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain substitution and addition reactions .
Propriétés
Formule moléculaire |
C8H6BrCl |
|---|---|
Poids moléculaire |
217.49 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
Clé InChI |
ZTBMGKTZOOAZBH-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/Br)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CBr)Cl |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)







